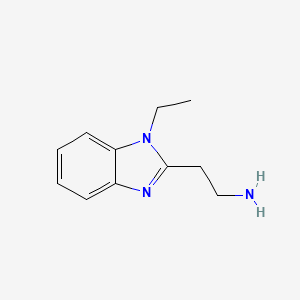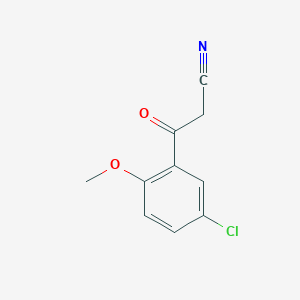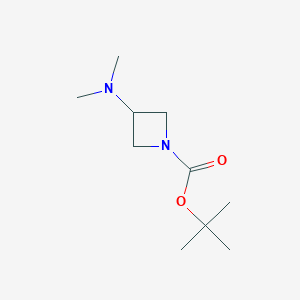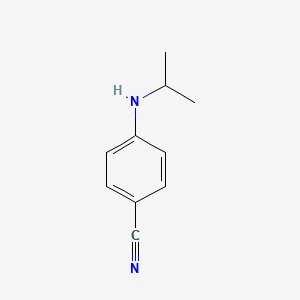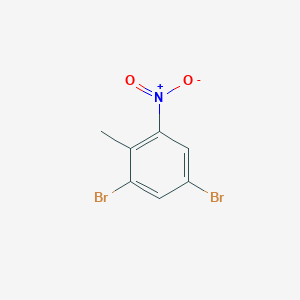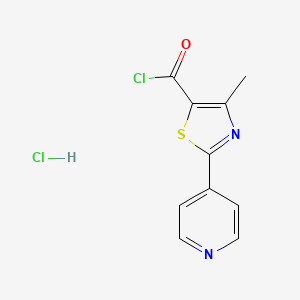
4-メチル-2-ピリジン-4-イル-1,3-チアゾール-5-カルボニルクロリド塩酸塩
概要
説明
4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carbonyl chloride;hydrochloride is a chemical compound with the molecular formula C10H7ClN2OS·HCl It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
科学的研究の応用
4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carbonyl chloride;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment. This is useful in studying biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
準備方法
The synthesis of 4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carbonyl chloride;hydrochloride typically involves the reaction of 4-methyl-2-pyrid-4-yl-1,3-thiazole-5-carboxylic acid with thionyl chloride, resulting in the formation of the corresponding acid chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The hydrochloride salt is then formed by treating the acid chloride with hydrochloric acid.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carbonyl chloride;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols. These reactions typically require mild to moderate conditions and can be catalyzed by bases or acids.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions. Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Hydrolysis: The acid chloride group is susceptible to hydrolysis, forming the corresponding carboxylic acid. This reaction occurs readily in the presence of water or aqueous solutions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine would yield an amide, while hydrolysis would produce the carboxylic acid.
作用機序
The mechanism of action of 4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carbonyl chloride;hydrochloride depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The thiazole ring’s aromaticity allows it to participate in π-π interactions, while the carbonyl chloride group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carbonyl chloride;hydrochloride can be compared with other thiazole derivatives, such as:
2-Amino-4-methylthiazole: This compound has an amino group instead of a carbonyl chloride group, making it more reactive towards electrophiles.
4-Methyl-2-phenylthiazole: The phenyl group provides additional aromaticity and potential for π-π interactions, but lacks the reactive carbonyl chloride group.
Thiazole-4-carboxylic acid: This compound has a carboxylic acid group instead of a carbonyl chloride, making it less reactive but more suitable for forming amide bonds.
The uniqueness of 4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carbonyl chloride;hydrochloride lies in its combination of a reactive carbonyl chloride group and a thiazole ring, providing a versatile platform for chemical modifications and interactions.
特性
IUPAC Name |
4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2OS.ClH/c1-6-8(9(11)14)15-10(13-6)7-2-4-12-5-3-7;/h2-5H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERFFSPGBNKEDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=NC=C2)C(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640300 | |
| Record name | 4-Methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carbonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953408-88-3 | |
| Record name | 4-Methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carbonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1H-Pyrazol-5-yl)benzo[d]thiazole](/img/structure/B1613307.png)

![Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B1613309.png)
![3-[2-(Chloromethyl)phenoxy]-N,N-dimethylpropylamine hydrochloride](/img/structure/B1613310.png)
![N-Methyl(4-methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazin-7-YL)methylamine](/img/structure/B1613311.png)
![4-[(6-Methylpyrazin-2-yl)oxy]aniline](/img/structure/B1613312.png)
